molecular formula C14H28O2 B12065981 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene CAS No. 99948-87-5

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene

Katalognummer: B12065981
CAS-Nummer: 99948-87-5
Molekulargewicht: 228.37 g/mol
InChI-Schlüssel: YKUFXXRBFCCEKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is an organic compound with the molecular formula C14H28O2 It is a derivative of octene, featuring an ethoxyethoxy group and two methyl groups attached to the octene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloct-1-ene with ethyl vinyl ether in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via an electrophilic addition mechanism, where the ethoxyethoxy group is introduced to the octene backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of alcohols or ketones

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of new functionalized derivatives

Wissenschaftliche Forschungsanwendungen

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reaction conditions and reagents used. In biological systems, its interactions with molecular targets and pathways are determined by its structural features and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Ethoxyethoxy)butane: Similar in structure but with a shorter carbon chain.

    2-(1-Ethoxyethoxy)phenol: Contains an aromatic ring instead of an aliphatic chain.

    1-Ethenyl-4-(1-ethoxyethoxy)benzene: Features a vinyl group and an aromatic ring.

Uniqueness

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is unique due to its specific combination of an ethoxyethoxy group and two methyl groups on an octene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

99948-87-5

Molekularformel

C14H28O2

Molekulargewicht

228.37 g/mol

IUPAC-Name

8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene

InChI

InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3

InChI-Schlüssel

YKUFXXRBFCCEKW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)OCCC(C)CCCC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.